3-Aminophenol hydrochloride

Catalog No.
S647277
CAS No.
51-81-0
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenol hydrochloride

CAS Number

51-81-0

Product Name

3-Aminophenol hydrochloride

IUPAC Name

3-aminophenol;hydrochloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H

InChI Key

DCBCSMXGLXAXDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N.Cl

Synonyms

3-aminophenol, 3-aminophenol acetate, 3-aminophenol hydrochloride, 3-aminophenol monopotassium salt, 3-aminophenol monosodium salt, 3-aminophenol sulfate, m-aminophenol, meta-aminophenol

Canonical SMILES

C1=CC(=CC(=C1)O)N.Cl

Wastewater Treatment and Environmental Analysis:

  • Bacterial Detection: 3-APH HCl can be used as an indicator for the presence of specific bacterial groups, particularly those belonging to group P2. These bacteria have the ability to adsorb 3-APH HCl onto their cell surface, allowing for their identification and quantification [].
  • Disinfection Byproduct Identification: Studies have investigated the formation of 3-APH HCl as a byproduct during the chlorination and monochloramination of aminophenols, which are common contaminants in wastewater. This information helps researchers understand the potential environmental impact of these disinfection processes.

Analytical Chemistry:

  • Sample Preparation: 3-APH HCl can be utilized in sample preparation for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. It can act as a buffering agent, internal standard, or derivatizing agent to enhance the sensitivity and accuracy of analysis [].

Other Potential Research Applications:

  • Antimicrobial activity: While not effective against all bacteria, studies have shown that 3-APH HCl exhibits activity against some microorganisms, suggesting potential applications in the development of novel antimicrobials [].
  • Hair Dyeing: 3-APH HCl has been listed as an ingredient in hair dye formulations, although its specific function and mechanism of action in this context require further investigation [].

3-Aminophenol hydrochloride is an organic compound with the chemical formula C₆H₈ClNO. It is a derivative of aminophenol, specifically the meta isomer, and features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The compound appears as white to off-white crystals and is slightly soluble in water. It is known for its reactivity and potential toxicity, particularly through ingestion or skin contact .

3-Aminophenol hydrochloride can be harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract [].

  • Toxicity: Limited data available on the specific toxicity of 3-Aminophenol hydrochloride. However, 3-aminophenol itself has been shown to have moderate toxicity in animal studies [].
  • Flammability: Not readily flammable [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-aminophenol hydrochloride [].
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, including:

  • Dehydrogenation: It can be synthesized from 3-amino-2-cyclohexene-1-one using palladium catalysts under elevated temperatures, which enhances yield while minimizing solvent use .
  • Caustic Fusion: The compound can be prepared by heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures (245 °C) for several hours .
  • Reactions with Nitro Compounds: It reacts with nitrochlorobenzene in liquid ammonia under pressure to form ethers .

3-Aminophenol hydrochloride exhibits several biological activities:

  • Antimicrobial Properties: It has been investigated for its potential as an antimicrobial agent against various pathogens.
  • Carbonic Anhydrase Inhibitors: This compound serves as a precursor for inhibitors targeting mammalian carbonic anhydrase isoforms, which are important in physiological processes .
  • Fluorescent Dyes: It is used in synthesizing fluorescent dyes such as rhodamine B, which have applications in biological imaging .

The synthesis of 3-Aminophenol hydrochloride can be achieved through several methods:

  • From Resorcinol: Treating resorcinol with ammonium hydroxide leads to the formation of 3-aminophenol.
  • Caustic Fusion: Heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures produces the compound.
  • Palladium-Catalyzed Reactions: Dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst and base enhances yield significantly .

3-Aminophenol hydrochloride has diverse applications across various fields:

  • Dye Manufacturing: It is a key intermediate in the production of numerous dyes and colorants.
  • Pharmaceuticals: The compound is utilized in drug development, particularly for synthesizing compounds with biological activity.
  • Chemical Synthesis: It serves as a building block for various organic syntheses, including fluorescent compounds and polymers .

Studies on 3-Aminophenol hydrochloride indicate interactions with various biological systems:

  • Antimalarial Activity: Compounds derived from 3-aminophenol have been evaluated for their effectiveness against malaria, showcasing its potential in medicinal chemistry .
  • Toxicity Assessments: Research highlights its toxicological profile, indicating risks associated with exposure, particularly through ingestion or skin contact .

Several compounds share structural similarities with 3-Aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaSimilarity IndexUnique Features
2-AminophenolC₆H₇N₃O0.88Isomeric form with amino group in ortho position
4-AminophenolC₆H₇N₃O0.88Isomeric form with amino group in para position
5-Aminobenzene-1,3-diol hydrochlorideC₆H₈ClN₂O₂0.96Contains two hydroxyl groups
4,5-Diaminobenzene-1,2-diol dihydrochlorideC₆H₈ClN₂O₂0.88Contains two amino groups

Each of these compounds possesses unique properties and applications that distinguish them from 3-Aminophenol hydrochloride while sharing similar functional groups that contribute to their reactivity and utility in chemical synthesis and biological applications .

Wikipedia

3-aminophenol hydrochloride

Use Classification

Cosmetics -> Hair dyeing

Dates

Modify: 2023-08-15

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